1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

Description

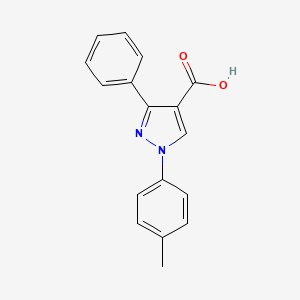

1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a 4-methylphenyl group at position 1, a phenyl group at position 3, and a carboxylic acid moiety at position 4 of the pyrazole ring. Pyrazole-based compounds are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-11-15(17(20)21)16(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXXVLMXQUWUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.

Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

- Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of related pyrazole carboxylic acids demonstrated their efficacy against various bacterial strains, highlighting their potential as novel antimicrobial agents .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives of pyrazole carboxylic acids can inhibit pro-inflammatory cytokines, suggesting a therapeutic role in conditions like arthritis .

- Anticancer Activity : Several derivatives of 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid have been evaluated for their anticancer properties. These studies often involve assessing cell viability in cancer cell lines, with promising results indicating potential pathways for drug development .

Agricultural Applications

- Fungicidal Properties : The compound has been explored as a precursor for developing fungicides. Its structural features allow for modifications that enhance fungicidal activity against various plant pathogens . The synthesis of derivatives has led to compounds that exhibit potent activity in agricultural settings.

- Insecticidal Activity : Research has shown that pyrazole derivatives can act as insecticides, providing an alternative to conventional pesticides. Studies have highlighted their effectiveness in controlling pest populations while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the molecular features and biological activities of 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid with key analogs:

Key Findings and Trends

Substituent Position and Bioactivity: Position 1: Bulky groups (e.g., 4-isopropylphenyl in ) may reduce solubility but enhance target specificity. The 4-methylphenyl group in the target compound balances hydrophobicity and steric effects. Position 4: Carboxylic acid improves solubility and enables salt formation, critical for pharmacokinetics. Derivatives with carbaldehyde (e.g., ) or ester groups (e.g., ) show reduced polarity but retain bioactivity.

Biological Activity :

- Antioxidant/Anti-inflammatory : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4c, 4e) showed near-standard activity, suggesting the aldehyde group may synergize with aryl substituents .

- Antibacterial : Chloro-substituted analogs (e.g., ) exhibit potent activity, likely due to enhanced membrane penetration and target interaction.

Crystallographic and Stability Features :

- Halogenated derivatives (e.g., ) form robust crystal lattices via weak interactions (C–H⋯X, π–π stacking), improving stability for formulation .

Biological Activity

1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid can be represented as follows:

This compound features a pyrazole ring substituted with methyl and phenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Notably, compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity Screening

A study evaluated the cytotoxic effects of several pyrazole derivatives, including 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid. The results indicated that this compound exhibited selective growth inhibition against breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 5.12 µM, demonstrating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.12 |

| HepG2 | 6.34 |

| LLC-PK1 (non-cancerous) | >20 |

The anticancer activity is thought to be mediated through the inhibition of microtubule assembly and induction of apoptosis. In vitro studies showed that at concentrations as low as 2.5 µM, the compound could induce morphological changes in cancer cells and enhance caspase-3 activity, a marker for apoptosis .

Antibacterial Activity

Pyrazole derivatives have also been explored for their antibacterial properties. In one study, 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid was tested against various bacterial strains.

Results

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL depending on the strain .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Activity

Inflammation plays a crucial role in many diseases, including cancer. Pyrazole derivatives are known for their anti-inflammatory properties.

Experimental Findings

In a model of acute inflammation induced by carrageenan in rats, treatment with 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid resulted in a significant reduction in paw edema compared to control groups . This suggests that the compound may inhibit pro-inflammatory cytokines and mediators.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. The DPPH radical scavenging assay was employed to evaluate its antioxidant potential.

Results

The compound exhibited a DPPH scavenging activity of approximately 78%, indicating good antioxidant capacity comparable to standard antioxidants like ascorbic acid .

Q & A

Q. What are the common synthetic routes for 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step processes, such as:

Condensation reactions : Starting with substituted phenylhydrazines and β-ketoesters to form the pyrazole core .

Functionalization : Methyl and phenyl groups are introduced via Suzuki coupling or nucleophilic substitution .

Carboxylic acid formation : Oxidation of a methyl ester intermediate using acidic or basic hydrolysis .

Q. Optimization Tips :

- Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.

- Monitor reaction progress via TLC or HPLC.

- Recrystallize the final product using ethanol/water mixtures to achieve >95% purity .

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 294.3 g/mol | Calculated |

| Melting Point (Analog) | 212–216°C (similar compound) | |

| Solubility (Polar Solvent) | Moderate in DMSO, ethanol |

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy :

- X-ray Diffraction : Resolve crystal packing and confirm substituent positions (e.g., monoclinic system, space group P2/c) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peak ([M+H]⁺ at m/z 295) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic results?

Discrepancies in NMR or IR data (e.g., unexpected coupling patterns) may arise from polymorphism or conformational isomerism. Methodology :

Single-crystal X-ray analysis : Determine bond lengths, angles, and torsion angles (e.g., β = 102.42° for a monoclinic lattice) to validate stereochemistry .

DFT calculations : Compare experimental and computed spectra to identify structural anomalies .

Q. Table 2: Crystallographic Parameters (Analog)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2/c | |

| Unit Cell (Å) | a=13.192, b=8.817, c=30.012 | |

| Data-to-Parameter Ratio | 14.3 |

Q. What strategies are used to evaluate biological activity in pyrazole-carboxylic acid derivatives?

Enzyme Inhibition Assays :

Cellular Uptake Studies :

- Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .

SAR Analysis :

Key Finding : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced binding affinity due to hydrophobic interactions .

Q. How are synthetic byproducts or impurities identified and mitigated?

Common Issues :

- Unreacted intermediates (e.g., ester precursors).

- Oxidative byproducts from harsh hydrolysis conditions.

Q. Solutions :

Q. What computational methods predict the compound’s reactivity in medicinal chemistry?

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding free energy < -8 kcal/mol suggests strong affinity) .

ADMET Prediction : SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. Methodological Best Practices

- Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions requiring inert atmospheres .

- Crystallization Troubleshooting : If crystals fail to form, try solvent diffusion (e.g., layering hexane over DMSO) .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent trials with detailed reaction logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.